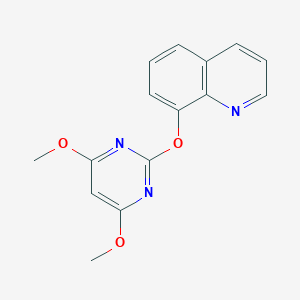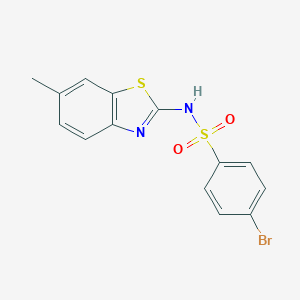![molecular formula C16H18N2O3S2 B259294 2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B259294.png)
2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as MMB or MMB-2201 and belongs to the family of synthetic cannabinoids. It is a potent agonist of the CB1 and CB2 receptors, which makes it a valuable tool for studying the endocannabinoid system.
Wirkmechanismus
MMB-2201 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. When MMB-2201 binds to these receptors, it activates a signaling pathway that leads to a variety of physiological and biochemical effects. These effects include the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The activation of CB1 and CB2 receptors by MMB-2201 leads to a variety of biochemical and physiological effects. These effects include the modulation of pain perception, the regulation of appetite, the modulation of immune function, and the regulation of mood and anxiety. MMB-2201 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MMB-2201 in lab experiments is its potency and selectivity for CB1 and CB2 receptors. This makes it a valuable tool for investigating the endocannabinoid system and its role in various physiological and pathological processes. However, one limitation of using MMB-2201 is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving MMB-2201. One area of interest is the development of new synthetic cannabinoids with improved potency and selectivity for CB1 and CB2 receptors. Another area of interest is the investigation of the role of the endocannabinoid system in the regulation of energy metabolism and obesity. Finally, there is a need for further research into the potential therapeutic applications of MMB-2201 and other synthetic cannabinoids in the treatment of various diseases and disorders.
Synthesemethoden
The synthesis of MMB-2201 involves the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 2-amino-2-methylpropan-1-ol in the presence of a strong acid catalyst. This reaction forms the intermediate compound 1-(5-fluoropentyl)-3-(methylamino)-1-phenylpropan-1-one, which is then reacted with 3-(methylsulfanyl)aniline in the presence of a base to form the final product, MMB-2201.
Wissenschaftliche Forschungsanwendungen
MMB-2201 has been used extensively in scientific research as a tool for studying the endocannabinoid system. It has been shown to have potent agonist activity at both CB1 and CB2 receptors, which makes it useful for investigating the physiological and biochemical effects of cannabinoid receptor activation. MMB-2201 has been used in studies investigating the role of the endocannabinoid system in pain, inflammation, anxiety, and addiction.
Eigenschaften
Molekularformel |
C16H18N2O3S2 |
|---|---|
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
2-[methyl(methylsulfonyl)amino]-N-(3-methylsulfanylphenyl)benzamide |
InChI |
InChI=1S/C16H18N2O3S2/c1-18(23(3,20)21)15-10-5-4-9-14(15)16(19)17-12-7-6-8-13(11-12)22-2/h4-11H,1-3H3,(H,17,19) |
InChI-Schlüssel |
ADLGVMPIVKUTED-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1C(=O)NC2=CC(=CC=C2)SC)S(=O)(=O)C |
Kanonische SMILES |
CN(C1=CC=CC=C1C(=O)NC2=CC(=CC=C2)SC)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



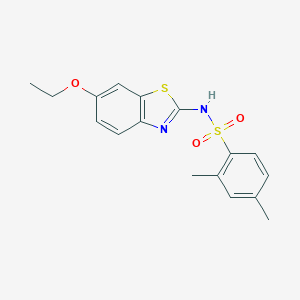
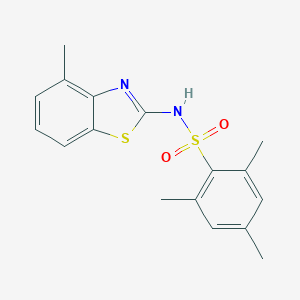

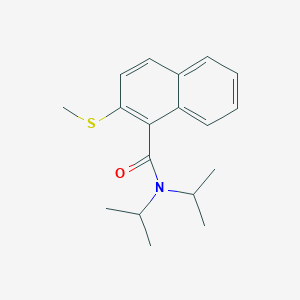
![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)

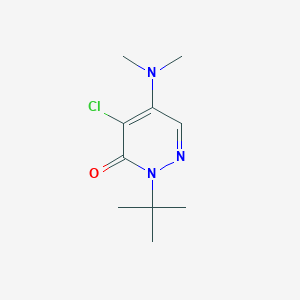
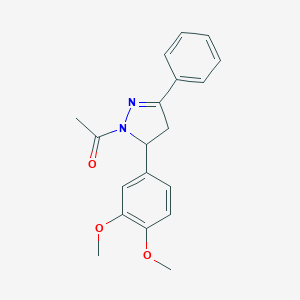
![1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B259282.png)
